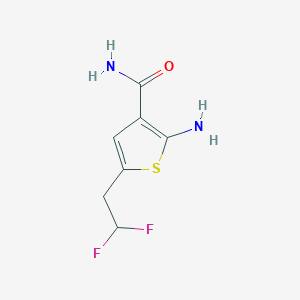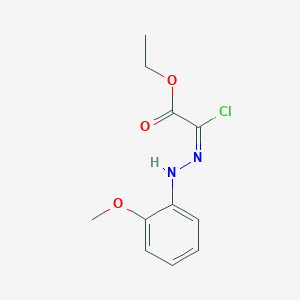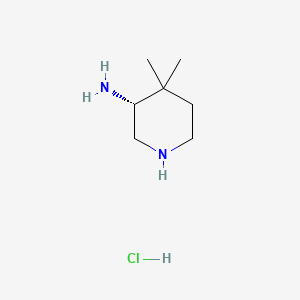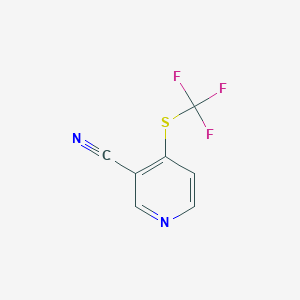![molecular formula C11H12O B11759200 2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde](/img/structure/B11759200.png)
2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde is an organic compound with the molecular formula C11H12O. It is a cyclopropyl derivative with a phenyl group attached to the cyclopropane ring and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the reaction of benzaldehyde with diazomethane to form a cyclopropane intermediate, which is then oxidized to the corresponding aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: 2-[(1S,2S)-2-phenylcyclopropyl]acetic acid
Reduction: 2-[(1S,2S)-2-phenylcyclopropyl]ethanol
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases or thioacetals. The phenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-phenylcyclopropylamine: A compound with a similar cyclopropyl and phenyl structure but with an amine group instead of an aldehyde.
2-phenylcyclopropylmethanol: Similar structure with a hydroxyl group instead of an aldehyde.
2-phenylcyclopropylcarboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde.
Uniqueness
2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde is unique due to its combination of a cyclopropyl ring, phenyl group, and aldehyde functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry .
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde |
InChI |
InChI=1S/C11H12O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2/t10-,11-/m1/s1 |
Clave InChI |
PEQVIHAEPCRQEB-GHMZBOCLSA-N |
SMILES isomérico |
C1[C@H]([C@H]1C2=CC=CC=C2)CC=O |
SMILES canónico |
C1C(C1C2=CC=CC=C2)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol](/img/structure/B11759123.png)
![6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11759132.png)



![[1,1'-Biphenyl]-4,4'-dicarboximidamide](/img/structure/B11759159.png)


![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759171.png)
![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)
![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)


